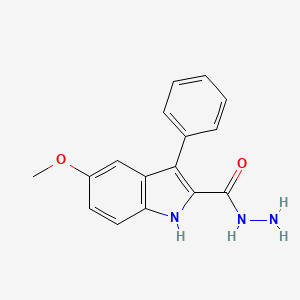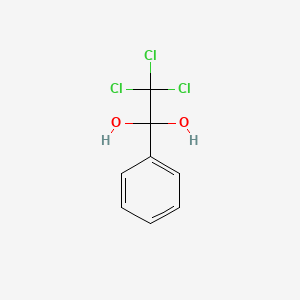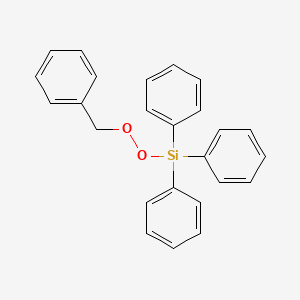![molecular formula C15H13NO5 B14332640 1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-](/img/structure/B14332640.png)
1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- is a chemical compound that belongs to the class of benzenedicarboxylic acids This compound is characterized by the presence of two carboxylic acid groups attached to a benzene ring, along with an amino group substituted with a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- typically involves the reaction of 1,3-benzenedicarboxylic acid with 2-methoxyaniline. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for the purity of the final product. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed for reduction reactions.
Substitution Reagents: Various electrophiles or nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a pharmaceutical intermediate.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism can vary depending on the context and application, and further research is often needed to fully elucidate these pathways.
類似化合物との比較
Similar Compounds
1,2-Benzenedicarboxylic acid:
1,4-Benzenedicarboxylic acid:
1,3-Benzenedicarboxylic acid: Also called isophthalic acid, it has carboxylic acid groups separated by one carbon atom on the benzene ring.
Uniqueness
1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- is unique due to the presence of the methoxyphenylamino group, which imparts distinct chemical properties and potential applications. This substitution can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific research and industrial purposes.
特性
分子式 |
C15H13NO5 |
|---|---|
分子量 |
287.27 g/mol |
IUPAC名 |
2-(2-methoxyanilino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H13NO5/c1-21-12-8-3-2-7-11(12)16-13-9(14(17)18)5-4-6-10(13)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20) |
InChIキー |
JFGPOPOIVAREMG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC2=C(C=CC=C2C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


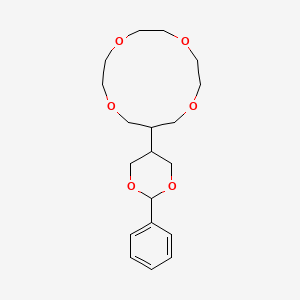
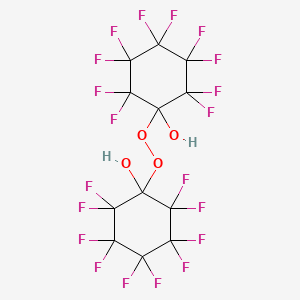
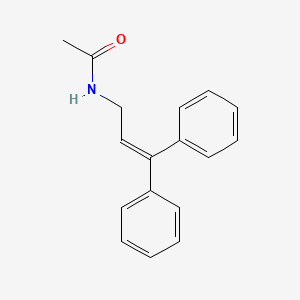

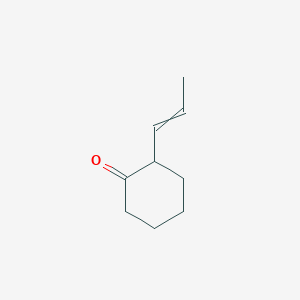
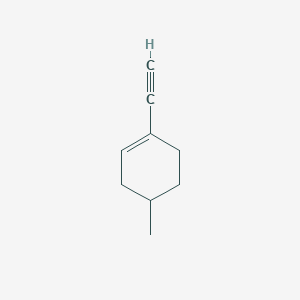
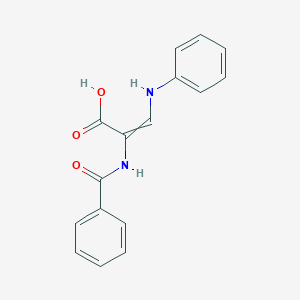
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
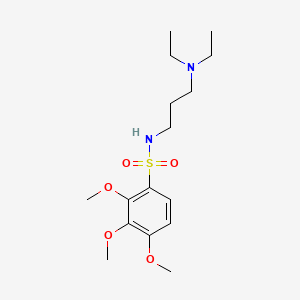
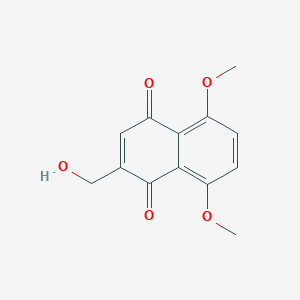
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
